Ethyl 2-(4-methoxyphenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate

Description

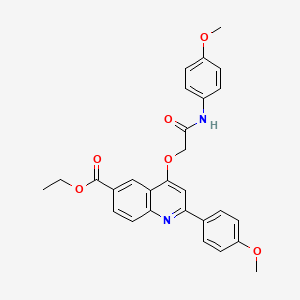

This compound features a quinoline core substituted with:

- Ethyl carboxylate at position 6,

- 4-Methoxyphenyl at position 2,

- A 2-((4-methoxyphenyl)amino)-2-oxoethoxy group at position 3.

Properties

IUPAC Name |

ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-2-(4-methoxyphenyl)quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O6/c1-4-35-28(32)19-7-14-24-23(15-19)26(16-25(30-24)18-5-10-21(33-2)11-6-18)36-17-27(31)29-20-8-12-22(34-3)13-9-20/h5-16H,4,17H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGFOAVVMYHWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-methoxyphenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate, commonly referred to as a quinoline derivative, is a compound of interest due to its potential biological activities. This article aims to provide a detailed examination of its biological activities, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's molecular formula is , with a molecular weight of approximately 368.17 g/mol. The structure features a quinoline core substituted with methoxy and amino groups, which are significant for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 368.17 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| LogP | 1.41860 |

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study by Pandey et al. (2009) highlighted the antimicrobial potential of similar structures, suggesting that modifications in the quinoline framework can enhance activity against resistant strains .

Antitumor Activity

Quinoline derivatives have also been explored for their antitumor properties. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For example, derivatives containing methoxy and amino substituents have been linked to increased cytotoxicity in human cancer cell lines .

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of Topoisomerases : Quinoline derivatives are known to interfere with DNA topoisomerases, enzymes crucial for DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted by Al-Majidi and Al-Khuzaie (2015) evaluated the antimicrobial activities of various quinoline derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications significantly enhance their efficacy .

- Antitumor Potential : In a recent investigation, derivatives similar to this compound were tested against several cancer lines (e.g., MCF-7, HeLa). The results indicated a dose-dependent inhibition of cell growth, suggesting significant antitumor potential .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that quinoline derivatives, including ethyl 2-(4-methoxyphenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, studies suggest that the incorporation of methoxy groups enhances the compound's ability to interact with biological targets involved in cancer progression .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. This compound has been tested against several bacterial strains and fungi, demonstrating effective inhibition. This property makes it a candidate for developing new antimicrobial agents .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly. A typical synthesis pathway may include:

- Formation of the Quinoline Core : Utilizing a cyclization reaction to form the quinoline structure.

- Substitution Reactions : Introducing methoxy and amino groups through electrophilic aromatic substitution.

- Esterification : Finalizing the structure by esterifying the carboxylic acid with ethanol.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural Features and Substituent Analysis

A comparative analysis of substituents and molecular properties is summarized below:

*Calculated based on molecular formula.

Key Observations :

- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., in the target compound) improve solubility and electron-donating capacity compared to halogens (e.g., bromine in , chlorine in ), which enhance lipophilicity and electrophilic reactivity .

- Core Modifications: Dihydroquinoline derivatives (e.g., ) exhibit reduced planarity, which may alter binding affinity in biological systems .

Yield and Efficiency :

- Pd-catalyzed methods (e.g., ) typically achieve moderate yields (50–70%), while multi-component reactions (e.g., ) may offer higher atom economy but require optimization for regioselectivity.

Physicochemical Properties

- Melting Points: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) melts at 223–225°C , suggesting high crystallinity due to hydrogen-bonding amino groups. Halogenated derivatives (e.g., ) likely have higher melting points than methoxy-substituted analogs due to stronger intermolecular forces.

- Solubility :

Q & A

Q. Basic

- NMR spectroscopy :

- ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), quinoline protons (δ 7.5–9.0 ppm), and ester carbonyl (δ ~165 ppm) .

- Challenges include resolving overlapping signals from aromatic protons and confirming regioselectivity of substituents.

- X-ray crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding (e.g., amide N–H···O interactions) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 518.5) and detects fragmentation patterns .

How can researchers optimize the solubility and stability of this compound for in vitro biological assays?

Q. Basic

- Solubility :

- Use polar aprotic solvents (DMSO, DMF) for stock solutions, with dilution in aqueous buffers (pH 7.4) containing <1% Tween-80 .

- Stability :

- Store lyophilized powder at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester group .

- Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) .

What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?

Q. Advanced

- Control variables : Standardize cell lines (e.g., HepG2 vs. HEK293), assay protocols (MTT vs. resazurin), and compound purity (HPLC ≥95%) .

- Metabolic interference : Test for false positives caused by esterase-mediated hydrolysis of the ethyl group in cell-based assays .

- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with transcriptional profiling to validate target engagement .

What computational methods are used to predict the binding affinity and mechanism of action of this compound with biological targets?

Q. Advanced

- Molecular docking (AutoDock/Vina) : Models interactions between the quinoline core and ATP-binding pockets (e.g., kinase targets) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with methoxyphenyl groups .

- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with IC₅₀ values to guide analog design .

How do researchers address challenges in achieving regioselectivity during the synthesis of the quinoline core in this compound?

Q. Advanced

- Directing groups : Use –NH₂ or –OMe substituents to guide cyclization to the 4-position .

- Catalyst optimization : Transition metals (e.g., Pd/Cu) for Sonogashira couplings to install aryl groups at specific positions .

- Microwave-assisted synthesis : Enhances regioselectivity in Skraup reactions by reducing side-product formation .

What analytical methods are recommended for detecting trace impurities in synthesized batches?

Q. Advanced

- HPLC-DAD/UV : Quantify residual solvents (e.g., ethyl acetate) and byproducts (e.g., de-esterified derivatives) .

- LC-MS/MS : Identify impurities at ppm levels, such as incomplete coupling of the methoxyphenylamide group .

- NMR spiking : Add authentic samples of suspected impurities (e.g., 4-methoxyphenylurea) to confirm identity .

How can the photostability of this compound be evaluated under experimental storage conditions?

Q. Advanced

- ICH Q1B guidelines : Expose solid and solution phases to UV (320–400 nm) and visible light, monitoring degradation via HPLC .

- Accelerated testing : Store at 25°C/60% RH for 6 months, comparing results to dark controls .

- Radical scavengers : Add antioxidants (e.g., BHT) to formulations to mitigate methoxy group oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.